molecular formula C16H11F3N2O2 B2703401 N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 921544-93-6

N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2703401
CAS No.: 921544-93-6
M. Wt: 320.271
InChI Key: USJPEKWHOOTCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is a chemical compound featuring an oxindole (2-indolinone) scaffold, a structure recognized as a privileged template in medicinal chemistry and drug discovery. The oxindole core is a known pharmacophore in the development of protein kinase inhibitors . This specific molecule is designed for research applications and is not intended for diagnostic or therapeutic use. The compound's structure combines the N-(2-oxoindolin-5-yl) group with a 3-(trifluoromethyl)benzamide moiety. The oxindole scaffold is a common feature in multi-targeted tyrosine kinase inhibitors (MT-TKIs), which can simultaneously inhibit key signaling pathways dysregulated in diseases like non-small cell lung cancer (NSCLC) . The presence of the trifluoromethyl group is a frequent structural element in bioactive compounds, often used to fine-tune properties like metabolic stability and binding affinity. Researchers can utilize this chemical as a building block or reference standard in projects aimed at developing novel inhibitors for various biological targets, including kinases and matrix metalloproteinases (MMPs) . Application Note: This product is labeled with the hazard statement H302, indicating that it may be harmful if swallowed. Researchers should handle all chemicals with care and refer to the relevant Safety Data Sheet (SDS) for detailed hazard and precautionary information before use.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-2-9(6-11)15(23)20-12-4-5-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPEKWHOOTCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.

    Coupling with Benzamide: The final step involves coupling the indolinone core with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized indolinone derivatives.

    Reduction: Formation of reduced indolinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide typically involves several key steps:

  • Formation of the Indolinone Core : The indolinone structure can be synthesized through cyclization reactions involving appropriate precursors like o-nitrobenzylamine derivatives.
  • Introduction of the Trifluoromethyl Group : This is achieved via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
  • Amide Bond Formation : The final step involves coupling the indolinone with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The unique trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity .

Biological Applications

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapeutics.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .

Industrial Applications

In addition to its biological applications, this compound is also utilized in industrial settings:

Material Science

The compound serves as a building block for synthesizing complex materials and specialty chemicals. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for drug development purposes, particularly in creating new therapeutic agents targeting inflammation and cancer .

Case Studies

To illustrate the practical applications of this compound, several case studies are highlighted below:

Case StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast and lung cancer cells.
Anti-inflammatory Mechanism Study on cytokine modulationShowed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
Antimicrobial Testing Assessment against bacterial strainsExhibited effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Research Implications

The trifluoromethyl group in N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide provides a balance of electronic effects and steric bulk, distinguishing it from cyano, nitro, or heterocyclic analogues. Its indolinone moiety offers rigidity for target binding, while simpler benzamide derivatives (e.g., Compounds 77–78) may prioritize synthetic accessibility. Further studies on pharmacokinetics and kinase selectivity are warranted to validate its advantages over structurally related compounds .

Biological Activity

N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the indolinone derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core with a trifluoromethyl group at the para position of the benzamide moiety. The presence of the trifluoromethyl group is critical as it influences the compound's lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various cellular receptors, modulating signal transduction pathways that are crucial for cell survival and proliferation.
  • Gene Expression Alteration : this compound influences the expression of genes associated with inflammation, apoptosis, and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has been evaluated against non-small cell lung cancer (NSCLC) cells, showing significant inhibitory effects on cell proliferation. The compound acts by targeting multiple pathways, including those mediated by c-MET and SMO receptors, which are frequently dysregulated in NSCLC .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes within microbial cells.

Study on NSCLC

In a recent study involving NSCLC models, this compound was found to significantly reduce tumor growth in vitro and in vivo. The study highlighted its ability to overcome resistance mechanisms associated with conventional therapies .

CompoundIC50 (μM)Target
This compound8.1c-MET
Foretinib10.0c-MET
Glesatinib6.0c-MET

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory activity, the compound was administered to models of induced inflammation. Results indicated a significant decrease in markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide, and what yields are achievable under optimized conditions?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-(trifluoromethyl)benzoyl chloride and 5-amino-2-oxindole. Key steps include nucleophilic acyl substitution and purification using column chromatography. Evidence from similar benzamide syntheses (e.g., RAF709) highlights yields of 56–85% under optimized conditions, with trifluoromethyl groups requiring anhydrous environments to prevent hydrolysis . Post-synthesis purity is confirmed via 1H^1H-NMR (e.g., characteristic indole NH peaks at δ 10–12 ppm) and TLC monitoring (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19F^{19}F-NMR identifies trifluoromethyl group integrity (δ -60 to -65 ppm). X-ray crystallography may resolve stereochemical ambiguities, as seen in RAF inhibitor studies where crystal packing influenced solubility . Purity ≥95% is typically achieved via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What strategies address solubility challenges while maintaining cellular potency in derivatives of this compound?

  • Methodological Answer : Solubility-activity balance is critical for in vivo efficacy. For RAF inhibitors like RAF709, replacing rigid aromatic systems with tetrahydropyranyloxy groups disrupted crystal packing, enhancing aqueous solubility without compromising kinase binding (e.g., solubility improved from <1 μM to >50 μM in PBS) . Computational modeling (e.g., LogP reduction via polar substituents) and salt formation (e.g., hydrochloride salts) are additional strategies .

Q. How can off-target kinase inhibition be minimized while retaining selectivity for primary targets (e.g., RAF, DDR1/2)?

  • Methodological Answer : Kinase selectivity is achieved through structural optimization of the benzamide scaffold. For example, introducing morpholino or pyridyl groups in RAF709 reduced off-target binding to VEGFR2 and PDGFRβ by >100-fold compared to earlier analogs . Profiling against kinase panels (e.g., Eurofins KinaseProfiler) and mutational analysis (e.g., gatekeeper residue mutations) validate selectivity .

Q. How do researchers reconcile contradictory data on inhibitory potency across different studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalizing data to ATP-Km_\text{m} values and using isogenic cell lines (e.g., KRAS-mutant vs. wild-type) controls for variability. For example, RAF709 showed pMEK suppression at 10 nM in KRAS-mutant HCT116 cells but required 100 nM in BRAF-mutant models due to pathway redundancy .

Methodological Considerations

Q. What in vitro assays are most reliable for evaluating target engagement and cellular efficacy?

  • Methodological Answer :

  • Target Engagement : TR-FRET-based kinase assays (e.g., LanthaScreen) quantify direct binding to RAF or DDR1 .
  • Cellular Efficacy : Phospho-ERK/MEK Western blotting (10–100 nM compound) and proliferation assays (e.g., CellTiter-Glo®) in RAS/RAF-mutant lines (72-hour exposure) .
  • Counter-Screens : Toxicity profiling in primary hepatocytes (e.g., ATP depletion assays) distinguishes on-target effects from general cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.